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Introduction

The vacuole is a critical organelle in many eukaryotic cells, playing essential roles in ion and
pH homeostasis, storage of metabolites, and cellular detoxification. The luminal pH of the
vacuole is maintained at an acidic level by the activity of the vacuolar-type H+-ATPase (V-
ATPase), a proton pump that translocates H+ ions from the cytoplasm into the vacuolar lumen.
[1][2] Dysregulation of vacuolar pH is associated with various cellular dysfunctions and
diseases.[2] Therefore, the accurate measurement of vacuolar pH and the activity of the V-
ATPase is crucial for understanding cellular physiology and for the development of therapeutic
agents that target these processes.

9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent probe widely used for monitoring
pH gradients across biological membranes.[3] ACMA is a weak base that is membrane-
permeable in its uncharged state. Upon entering an acidic compartment, such as the vacuole, it
becomes protonated and trapped, leading to a quenching of its fluorescence.[3] The extent of
fluorescence quenching is proportional to the magnitude of the pH gradient (ApH), making
ACMA a valuable tool for real-time measurement of vacuolar acidification.[3]

These application notes provide a detailed protocol for measuring vacuolar pH changes and V-
ATPase activity in isolated yeast vacuolar vesicles using the ACMA fluorescence quenching
method.
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Principle of the ACMA Assay

The ACMA assay is based on the principle of fluorescence quenching. ACMA exhibits bright
fluorescence in a neutral pH environment. However, in an acidic environment, it becomes
protonated, leading to a decrease in its fluorescence intensity.[3] When added to a suspension
of isolated vacuolar vesicles, ACMA can freely diffuse across the vacuolar membrane. Inside
the vacuole, which has an acidic lumen, ACMA becomes protonated and accumulates, causing
a quenching of its fluorescence signal.

The activity of the V-ATPase can be initiated by the addition of ATP, which fuels the pumping of
protons into the vacuole, further decreasing the luminal pH and causing a time-dependent
guenching of ACMA fluorescence.[4] The rate of fluorescence quenching is directly proportional
to the rate of proton transport by the V-ATPase. Conversely, the dissipation of the pH gradient,
for example by the addition of a protonophore like carbonyl cyanide m-chlorophenyl hydrazone
(CCCP), results in the deprotonation and release of ACMA from the vacuoles, leading to a
recovery of fluorescence.[3][4]

Key Reagents and Equipment
Reagents
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. Catalog No.
Reagent Supplier Storage
(Example)
9-Amino-6-chloro-2-
o ) ) -20°C, protected from
methoxyacridine Sigma-Aldrich A9941 _—
[

(ACMA) J
Adenosine 5'-
triphosphate (ATP) Sigma-Aldrich A2383 -20°C
disodium salt hydrate

Santa Cruz
Concanamycin A ) sc-202113 -20°C

Biotechnology

Carbonyl cyanide m-
chlorophenyl Sigma-Aldrich C2759 -20°C
hydrazone (CCCP)

Valinomycin Sigma-Aldrich V0627 -20°C
Dextran (e.g., Ficoll
GE Healthcare 17-0300-01 Room Temperature
400)
Lyticase from ) )
Sigma-Aldrich L2524 -20°C
Arthrobacter luteus
Yeast growth media )
Various Room Temperature
(e.g., YPD)
Buffers (HEPES, ]
) Various Room Temperature
MES, Tris)
Equipment

o Spectrofluorometer with temperature control and stirring capabilities

» Microplate reader with fluorescence detection (for high-throughput assays)

o Centrifuge and ultracentrifuge

» Dounce homogenizer or similar cell disruption equipment
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e pH meter

e Microscopy equipment for vacuole visualization (optional)

Experimental Protocols
Protocol 1: Isolation of Yeast Vacuolar Vesicles

This protocol is adapted from established methods for yeast vacuole purification.[5]

1. Yeast Culture Growth: a. Inoculate a starter culture of Saccharomyces cerevisiae in 50 mL of
YPD medium and grow overnight at 30°C with shaking. b. Use the starter culture to inoculate 1
L of YPD medium and grow to an OD600 of 1.0-1.5. c. Harvest the cells by centrifugation at
4,000 x g for 10 minutes at 4°C.

2. Spheroplast Formation: a. Wash the cell pellet with sterile water and then with 1 M sorbitol.
b. Resuspend the cells in spheroplasting buffer (1 M sorbitol, 10 mM Tris-HCI, pH 7.5, 10 mM
DTT) and incubate for 10 minutes at 30°C. c. Pellet the cells and resuspend in spheroplasting
buffer containing lyticase (e.g., 2-5 mg per gram of wet cell weight). d. Incubate at 30°C with
gentle shaking until spheroplasts are formed (monitor by microscopy; cells will lyse in water).

3. Lysis and Fractionation: a. Pellet the spheroplasts gently (1,500 x g for 5 minutes) and wash
with 1 M sorbitol. b. Resuspend the spheroplasts in a lysis buffer (e.g., 10 mM MES-Tris, pH
6.9, 0.2 M sorbitol, 1 mM EDTA) and lyse using a Dounce homogenizer. c. Centrifuge the
lysate at 1,000 x g for 5 minutes to remove unlysed cells and debris. d. Centrifuge the
supernatant at 20,000 x g for 20 minutes to pellet larger organelles.

4. Vacuole Purification by Flotation Gradient: a. Resuspend the pellet from the previous step in
a dense buffer (e.g., 15% Ficoll in lysis buffer). b. Layer this suspension at the bottom of an
ultracentrifuge tube. c. Carefully overlay with layers of decreasing Ficoll concentrations (e.g.,
8%, 4%, and 0% Ficoll in lysis buffer). d. Centrifuge at 100,000 x g for 60-90 minutes at 4°C. e.
Intact vacuoles will float to the interface between the 0% and 4% Ficoll layers. f. Carefully
collect the vacuolar fraction using a Pasteur pipette. g. Dilute the collected vacuoles in the
assay buffer and pellet by centrifugation (e.g., 20,000 x g for 20 minutes). h. Resuspend the
purified vacuolar vesicles in the desired assay buffer and determine the protein concentration
(e.g., using a Bradford or BCA assay).
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Protocol 2: ACMA Fluorescence Quenching Assay

1. Reagent Preparation: a. ACMA Stock Solution: Prepare a 1 mM stock solution of ACMA in
DMSO. Store at -20°C, protected from light. b. ATP Stock Solution: Prepare a 100 mM stock
solution of ATP in water, adjust the pH to ~7.0 with NaOH, and store in aliquots at -20°C. c.
Inhibitor/lonophore Stock Solutions: Prepare stock solutions of concanamycin A (e.g., 100 uM
in DMSO), CCCP (e.g., 1 mM in DMSO), and valinomycin (e.g., 1 mM in ethanol) and store at
-20°C.

2. Assay Setup: a. Set the spectrofluorometer to the appropriate excitation and emission
wavelengths for ACMA (e.g., Ex: 410 nm, Em: 490 nm).[4] Set the temperature to 25-30°C. b.
In a fluorescence cuvette, add the assay buffer (e.g., 10 mM MES-Tris, pH 7.0, 150 mM KClI, 5
mM MgCI2) to a final volume of 2 mL. c. Add the purified vacuolar vesicles to the cuvette (e.g.,
50-100 pg of protein). d. Add ACMA to a final concentration of 0.5-2 uM.[6][7] e. If investigating
the role of membrane potential, add valinomycin (a K+ ionophore) to a final concentration of
0.1-1 uM to dissipate any existing potential.[8] f. Allow the fluorescence signal to stabilize while
stirring.

3. Measurement of V-ATPase Activity: a. Record the baseline fluorescence for 1-2 minutes. b.
Initiate the proton pumping by adding ATP to a final concentration of 1-5 mM.[4] c. Record the
decrease in fluorescence (quenching) over time until a steady state is reached (typically 5-10
minutes). d. To confirm that the quenching is due to a pH gradient, add a protonophore such as
CCCP (e.g., 1-5 uM) or nigericin to dissipate the gradient and observe the recovery of
fluorescence.[3][4]

4. Investigating Inhibitors: a. To test the effect of a V-ATPase inhibitor, pre-incubate the
vacuolar vesicles with the inhibitor (e.g., 100 nM concanamycin A) for 5-10 minutes before
adding ATP.[9] b. Compare the rate and extent of fluorescence quenching in the presence and
absence of the inhibitor.

Data Presentation
Quantitative Data Summary
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Reagent and

Typical %

Condition . Expected Outcome Fluorescence
Concentration .
Quenching
) Stable baseline
Baseline Vacuoles + ACMA 0%
fluorescence
Time-dependent
V-ATPase Activation +1 mMATP fluorescence 40-60%
quenching
+ 100 nM o
o ] Significantly reduced
V-ATPase Inhibition Concanamycin A, then ) 0-10%
or no quenching
+1mMATP

Gradient Dissipation

After ATP-induced
quenching, + 1 uM
CCCP

Rapid recovery of
Back to ~0%
fluorescence

Note: The exact percentage of quenching can vary depending on the preparation of vacuoles,

buffer composition, and instrument settings.
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Caption: V-ATPase proton pumping mechanism.
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Caption: Experimental workflow for the ACMA assay.
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Caption: Principle of ACMA fluorescence quenching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring Vacuolar
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[https://www.benchchem.com/product/b100718#protocol-for-measuring-vacuolar-ph-
changes-with-acma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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